Diketogulonic acid (potassium)
Description
Role as an Intermediate in Ascorbic Acid Catabolism
L-ascorbic acid is a vital antioxidant and enzymatic cofactor in numerous biological processes. nhri.org.tw Its degradation, or catabolism, is a complex process involving several intermediate compounds, with 2,3-diketo-L-gulonic acid (DKG) being a central player. evitachem.comresearchgate.netnih.gov The catabolic pathway begins with the oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). researchgate.netresearchgate.net This initial oxidation is a reversible reaction. However, the subsequent step, the hydrolysis of DHA, leads to the formation of DKG, a process that is irreversible. nhri.org.twdrugbank.comcambridge.org This irreversibility marks a critical point in the loss of Vitamin C activity. nhri.org.twcambridge.org
The formation of DKG from DHA can occur both non-enzymatically and enzymatically. researchgate.netcambridge.orgnih.gov In plants, this process is particularly relevant in the apoplast, the space outside the cell membrane, where ascorbate (B8700270) and its metabolites can act as both pro-oxidants and anti-oxidants. nih.govnih.gov In animals, the enzyme 2,3-diketoaldonate decarboxylase, found in the liver and kidney, catalyzes the decarboxylation of DKG, leading to the formation of L-lyxonic acid and L-xylonic acid. oup.com Under different conditions, such as in an aerobic alkaline environment, DKG can be metabolized into L-threonic acid and oxalic acid. oup.com
The study of DKG provides a deeper understanding of the factors influencing Vitamin C stability and degradation. For instance, research has shown that in aqueous solutions, the degradation of ascorbic acid is highly dependent on thermal and atmospheric conditions, with increased temperature and the presence of oxygen accelerating the loss of optical activity and promoting the formation of degradation products like DKG. oup.com
Relationship to Dehydroascorbic Acid Hydrolysis and Oxidation Processes
The formation of diketogulonic acid is intrinsically linked to the chemical behavior of dehydroascorbic acid (DHA). DHA represents a crucial branch-point in the metabolism of ascorbic acid. nih.gov It can either be reduced back to ascorbic acid, thereby conserving Vitamin C, or it can undergo irreversible hydrolysis to form DKG. nih.govdrugbank.comcambridge.org This hydrolysis involves the opening of the lactone ring of DHA. oup.com
DHA is an unstable compound, particularly in neutral aqueous solutions, readily undergoing this transformation to DKG. nih.gov The process can be influenced by various factors, including pH and the presence of enzymes. researchgate.netnih.gov For example, the enzyme dehydroascorbatase can facilitate this conversion. oup.com
Furthermore, both DHA and DKG are susceptible to further oxidation, especially in the presence of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov Studies have shown that DHA and DKG react differently with various ROS. For instance, DHA is more readily oxidized by hydrogen peroxide and superoxide (B77818), while DKG is more susceptible to oxidation by singlet oxygen. nih.gov The oxidation of DKG can lead to a variety of products, including L-threonate and oxalic acid. oup.comnih.gov This complex interplay of hydrolysis and oxidation reactions underscores the intricate nature of ascorbic acid degradation and the central role of DKG in this pathway.
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/2C6H12O7.K/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGNUVCQTWGCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24KO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Importance of Its Potassium Salt Form in Chemical and Biochemical Studies
Strategies for Laboratory and Industrial-Scale Synthesis
The generation of diketogulonic acid can be achieved through both biological and chemical pathways. Industrial strategies often focus on the efficient production of its immediate precursors, which can then be converted to the final product.
Microbial fermentation is a cornerstone of industrial biotechnology for producing key intermediates that can be converted to L-ascorbic acid. The primary precursors synthesized via fermentation are 2-keto-L-gulonic acid (2-KGA) and 2,5-diketo-D-gluconic acid (2,5-DKG).
The most established industrial method is the two-step fermentation process. core.ac.uknih.gov In the first step, a bacterium such as Gluconobacter oxydans oxidizes D-sorbitol to produce L-sorbose. core.ac.ukoup.comresearchgate.net The second step involves the conversion of L-sorbose into 2-KGA. oup.com This transformation is typically performed by a co-culture system composed of Ketogulonicigenium vulgare and a companion or helper bacterium, such as Bacillus megaterium or Bacillus cereus. core.ac.uknih.govresearchgate.netacs.org K. vulgare is responsible for the conversion of L-sorbose to 2-KGA, but it exhibits slow growth and low productivity when cultured alone. oup.comresearchgate.net The helper strain promotes the growth of K. vulgare and enhances 2-KGA production, in part by releasing antioxidants that reduce oxidative stress. nih.govoup.com
An alternative fermentation route involves the direct conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). justia.comresearchgate.netnih.gov This compound is a direct precursor to 2-KGA through a simple reduction reaction. justia.comnih.gov Various microorganisms have been identified for their ability to produce 2,5-DKG from D-glucose, including strains of Gluconobacter, Erwinia, and Tatumella. researchgate.netmdpi.com For instance, Gluconobacter oxydans ATCC 9937 and Gluconobacter sphaericus SJF2-1 have been shown to produce significant amounts of 2,5-DKG. justia.comresearchgate.net Research has focused on optimizing these strains and fermentation conditions to improve yield and reduce browning issues caused by the degradation of 2,5-DKG during long fermentation times. justia.comnih.gov The 2,5-DKG can then be enzymatically reduced to 2-KGA using a 2,5-DKG reductase, an enzyme found in organisms like Corynebacterium species. icm.edu.pl
| Precursor | Starting Material | Microorganism(s) | Role of Microorganism | Typical Yield/Productivity |
|---|---|---|---|---|
| L-Sorbose | D-Sorbitol | Gluconobacter oxydans | Oxidation of D-sorbitol to L-sorbose | 279.7 g/L L-sorbose from 300 g/L D-sorbitol. researchgate.net |
| 2-Keto-L-gulonic acid (2-KGA) | L-Sorbose | Ketogulonicigenium vulgare (with a helper strain like Bacillus megaterium) | Oxidation of L-sorbose to 2-KGA | Yields can reach at least 80 g/L. jst.go.jp |
| 2,5-Diketo-D-gluconic acid (2,5-DKG) | D-Glucose | Gluconobacter oxydans ATCC 9937 | Oxidation of D-glucose to 2,5-DKG | 50.9 g/L after process optimization. nih.gov |
| 2,5-Diketo-D-gluconic acid (2,5-DKG) | D-Glucose | Gluconobacter sphaericus SJF2-1 | Oxidation of D-glucose to 2,5-DKG | ~52.4% conversion efficiency from 5% D-glucose. researchgate.net |
| 2,5-Diketo-D-gluconic acid (2,5-DKG) | D-Glucose | Tatumella citrea CICC 10802 | Oxidation of D-glucose to 2,5-DKG | 23.6 g/L from 10% glucose. researchgate.net |
Chemical synthesis provides a direct route to 2,3-diketogulonic acid from L-ascorbic acid. This pathway involves the oxidation of L-ascorbic acid to an intermediate, dehydroascorbic acid, which subsequently undergoes irreversible transformation.
The most common chemical pathway to 2,3-diketogulonic acid (DKG) is through the hydrolysis of dehydroascorbic acid (DHA). oup.com L-ascorbic acid is first oxidized to DHA, a reversible step. sci-hub.st However, DHA is relatively unstable in aqueous solutions, particularly at a pH above 4.0, and undergoes a spontaneous and irreversible hydrolytic ring-opening to form DKG. core.ac.uknih.govnih.govscispace.com This conversion represents a key step in the degradation pathway of L-ascorbic acid. oup.com The reaction involves the attack of a water molecule on the esteric carbonyl group of DHA, leading to the formation of the open-chain DKG. wikipedia.org
Specific oxidizing agents are employed to facilitate the initial oxidation of L-ascorbic acid to dehydroascorbic acid, which then converts to DKG.
Potassium Iodate (KIO₃): This reagent is widely used in redox titrations to quantify ascorbic acid. justia.comgoogle.com In an acidic solution containing potassium iodide (KI), potassium iodate generates iodine (I₂) in situ. nih.gov The iodine then rapidly oxidizes ascorbic acid to dehydroascorbic acid. justia.comnih.gov This principle can be adapted for synthesis. A specific laboratory method for preparing the potassium salt of DKG involves treating L-ascorbic acid with potassium iodate. researchgate.net Following the oxidation, potassium hydroxide (B78521) (KOH) is added, and the resulting potassium diketogulonate is precipitated from the solution using a solvent like ethanol. researchgate.net
Potassium Peroxodisulfate (K₂S₂O₈): Also known as potassium persulfate, this strong oxidizing agent can be used for the oxidation of L-ascorbic acid. libretexts.orgresearchgate.net The reaction kinetics show that the oxidation can be catalyzed by silver(I) ions. libretexts.orgcnr.it The process involves the oxidative dehydrogenation of ascorbic acid to dehydroascorbic acid, which then degrades to DKG. mdpi.com The reaction proceeds through the formation of highly reactive sulfate (B86663) free radicals. cnr.it
Research on the synthesis of analogues of diketogulonic acid itself is not extensively documented in publicly available literature. The focus of analogue synthesis has predominantly been on the parent compound, L-ascorbic acid, to explore its biological activities. acs.orgnih.gov For example, halogenated analogues such as 6-deoxy-6-fluoro-ascorbic acid have been synthesized to study ascorbic acid metabolism. nih.govnih.gov
The synthesis of a diketogulonic acid analogue would necessitate a multi-step organic reaction sequence. libretexts.org Such a synthesis would likely start from a readily available chiral precursor and involve several key transformations. General principles of multi-step synthesis, which involve a logical sequence of reactions to build a target molecule from a simpler starting material, would apply. youtube.com This could involve creating the carbon backbone with the correct stereochemistry, followed by introducing and modifying functional groups to achieve the final diketo acid structure. However, specific, established multi-step pathways for synthesizing analogues of diketogulonic acid are not readily found, indicating this is a highly specialized area of chemical research.
Chemical Oxidation Routes from L-Ascorbic Acid and Related Compounds
Research on Chemical Reactions and Transformations of Diketogulonic Acid (Potassium)
As a product of ascorbic acid degradation, 2,3-diketogulonic acid (DKG) is itself subject to further chemical transformations. These reactions are important in understanding the complete degradation pathway of Vitamin C in various systems, from food chemistry to human biology. nih.govwikipedia.org
DKG is an α-keto acid that can undergo further oxidative cleavage and degradation. core.ac.uk Under certain conditions, DKG can be cleaved between the C2 and C3 carbons, yielding L-threonic acid and oxalic acid. core.ac.ukscispace.comwikipedia.org Alternatively, it can undergo decarboxylation. core.ac.uk Under aerobic conditions, this can lead to the formation of L-xylosone, while anaerobic degradation can produce 3-deoxypentosone. core.ac.uk
The reactivity of DKG with various reactive oxygen species (ROS) has also been investigated. researchgate.net It reacts differently with hydrogen peroxide (H₂O₂), superoxide (B77818), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), yielding distinct product "fingerprints". researchgate.net For example, oxidation of DKG by H₂O₂ can produce 2-oxo-l-threo-pentonate and subsequently threonate. researchgate.net
Furthermore, DKG and its degradation products, being dicarbonyl compounds, can participate in the Maillard reaction by reacting with the free amino groups of amino acids, peptides, and proteins. nih.gov This non-enzymatic glycation can lead to the formation of advanced glycation end products (AGEs), which are implicated in various physiological processes. nih.govresearchgate.net
Oxidation Reactions and Subsequent Product Formation Pathways
The oxidation of 2,3-diketo-L-gulonic acid (DKG) is a complex process that yields different products depending on the specific reactive oxygen species (ROS) involved. evitachem.comnih.gov This reactivity underscores its role as a potential antioxidant, capable of quenching various ROS. nih.gov
When DKG is exposed to hydrogen peroxide (H₂O₂), it undergoes oxidative decarboxylation. nih.gov A major product of this reaction is 2-oxo-L-threo-pentonate (OTP), also referred to as '2-keto-L-xylonate'. nih.gov With prolonged exposure to H₂O₂, OTP can be further oxidatively decarboxylated to form L-threonic acid. nih.gov This sequential reaction highlights a specific pathway for DKG degradation under peroxidative stress: DKG → OTP → Threonic Acid. nih.gov
Fenton mixtures, which generate highly reactive hydroxyl radicals (•OH), also oxidize DKG to form OTP. nih.gov Similarly, singlet oxygen (¹O₂), another reactive oxygen species, effectively oxidizes DKG, also leading to the formation of OTP. nih.gov In contrast, superoxide radicals (O₂⁻•) result in negligible formation of OTP from DKG. nih.gov
Traces of 4-O-oxalyl-L-threonate (4-OxT) have also been detected following the oxidation of DKG by H₂O₂, Fenton mixture, or ¹O₂. nih.gov However, 3-O-oxalyl-L-threonate and cyclic-oxalyl-threonate are not significant products of these reactions. nih.gov
The diversity of these oxidation products based on the specific ROS present provides a "fingerprint" that can be useful for identifying which reactive species are active in a given biological or chemical system. nih.gov It also suggests that DKG and its precursor, dehydroascorbic acid (DHA), have distinct reactivities towards different ROS, with DKG being more readily oxidized by singlet oxygen, while DHA is more susceptible to hydrogen peroxide and superoxide. nih.gov
Table 1: Oxidation Products of Diketogulonic Acid with Different Reactive Oxygen Species
| Reactive Oxygen Species (ROS) | Major Products | Minor Products |
| Hydrogen Peroxide (H₂O₂) | 2-oxo-L-threo-pentonate (OTP), L-threonic acid (with prolonged exposure) | 4-O-oxalyl-L-threonate (4-OxT) |
| Fenton Mixture (•OH) | 2-oxo-L-threo-pentonate (OTP) | 4-O-oxalyl-L-threonate (4-OxT) |
| Singlet Oxygen (¹O₂) | 2-oxo-L-threo-pentonate (OTP) | 4-O-oxalyl-L-threonate (4-OxT) |
| Superoxide (O₂⁻•) | Negligible OTP formation | Not specified |
This table is generated based on the text provided.
Decarboxylation Mechanisms and Resulting Molecular Fragments
Decarboxylation is a key degradation pathway for 2,3-diketo-L-gulonic acid (DKG), leading to the formation of various smaller molecular fragments. evitachem.com This process can be initiated through different mechanisms, including thermal degradation and as a consequence of other reactions like oxidation.
Under certain conditions, DKG can lose a molecule of carbon dioxide. evitachem.com For instance, in anaerobic conditions, the decarboxylation of DKG can lead to the formation of L-xylosone. nih.govpsu.edu Another product, 3-deoxypentosone, is formed through a β-elimination reaction at the C4 position of DKG, which is then followed by decarboxylation. nih.gov
The decarboxylation of the hemiaminal intermediate of diketogulonic acid can result in the formation of isomeric products, xylonyl lysine (B10760008) and lyxonyl lysine. nih.govresearchgate.net This highlights how the interaction of DKG with other molecules, such as amino acids, can influence its decarboxylation pathway.
Furthermore, the oxidative decarboxylation of DKG is a significant process. As discussed in the previous section, reaction with species like hydrogen peroxide leads to the loss of a carboxyl group and the formation of 2-oxo-L-threo-pentonate (OTP). nih.gov This reaction can proceed further, with OTP undergoing another oxidative decarboxylation to yield threonate. nih.gov
The fragmentation of DKG can also occur through what is known as β-dicarbonyl cleavage. This mechanism can lead to the formation of oxalic acid and a C4-enediol intermediate. uni-halle.de Hydration at the C2 carbonyl group presents an alternative pathway that also results in decarboxylation. uni-halle.de
Table 2: Products of Diketogulonic Acid Decarboxylation
| Precursor/Condition | Decarboxylation Products |
| Anaerobic conditions | L-xylosone |
| β-elimination at C4 | 3-deoxypentosone |
| Hemiaminal intermediate | Xylonyl lysine, Lyxonyl lysine |
| Oxidative conditions (e.g., with H₂O₂) | 2-oxo-L-threo-pentonate (OTP), Threonic acid |
| β-dicarbonyl cleavage | Oxalic acid |
This table is generated based on the text provided.
Condensation Reactions with Nitrogenous and Oxygenous Nucleophiles
Diketogulonic acid, with its ketone and aldehyde functionalities, is susceptible to condensation reactions with various nucleophiles, particularly those containing nitrogen and oxygen. nih.govebsco.com These reactions are fundamental in the context of non-enzymatic browning, also known as the Maillard reaction, where carbonyl compounds react with amino acids. nih.govuni-halle.de
The initial step of the Maillard reaction involves the condensation of a carbonyl group with a free amino group from an amino acid or protein. nih.gov In the case of DKG, its carbonyl groups can react with the ε-amino group of lysine, for example. uni-halle.de This can lead to the formation of a hemiaminal intermediate, which is a key step in more complex reaction cascades. nih.govresearchgate.net
The interaction with nitrogenous nucleophiles like lysine can also induce fragmentation of the DKG molecule. One such pathway is the amine-induced β-dicarbonyl cleavage, which yields an enediol and an amide structure. uni-halle.de Another is the oxidative α-dicarbonyl fragmentation, where a lysine-induced fragmentation results in an amide and a corresponding acid. uni-halle.deresearchgate.net
Condensation reactions are not limited to nitrogenous nucleophiles. Oxygenous nucleophiles, such as water and alcohols, can also react with the carbonyl groups of DKG. youtube.com For instance, hydration of the carbonyl groups can occur, which can be a precursor to other reactions like decarboxylation. uni-halle.de The general principle of condensation reactions involves the combination of two molecules to form a larger one, often with the elimination of a small molecule like water. ebsco.com
Complexation Studies with Metal Ions and Other Ligands
The interaction of diketogulonic acid with metal ions is an area of interest, particularly in the context of the broader chemistry of its precursor, L-ascorbic acid, and its degradation products. While specific studies focusing solely on the complexation of potassium diketogulonate are not extensively detailed in the provided search results, inferences can be drawn from the behavior of related compounds and the general principles of metal-ligand interactions.
It is known that the primary complexes formed from the interaction of dehydroascorbic acid (the immediate precursor to DKG) with metal ions are often unstable and can hydrolyze to form complexes of diketogulonic acid with the corresponding metal. researchgate.net This suggests that DKG can indeed act as a ligand, coordinating with metal ions.
The broader context of ascorbic acid chemistry indicates that transition metals like iron and copper can play a significant role in its oxidation, often forming transient complexes. escholarship.org These metal ions can act as a bridge for electron transfer from ascorbic acid to oxygen. escholarship.org Given that DKG is a product of this oxidation, it is plausible that it could also interact with the metal ions present in the system.
One study mentions the structure of a vanadium complex with 2,3-diketogulonic acid, indicating that such complexes can be formed and characterized. researchgate.net The complexation of metal ions with organic ligands like DKG can alter the properties of both the metal and the ligand, potentially influencing reactivity, stability, and biological activity. researchgate.net For example, complexation can sometimes reduce the toxicity of metal ions and increase the lipophilicity of the organic molecule, which may affect its transport across cell membranes. researchgate.net
Further research is needed to fully elucidate the specific coordination chemistry of diketogulonic acid with a range of metal ions and other ligands, including the determination of stability constants, coordination modes, and the structural characterization of the resulting complexes.
Biochemical Pathways and Mechanistic Studies of Diketogulonic Acid Potassium
Role in Vitamin C Degradation Mechanisms in Biological Systems
The degradation of Vitamin C to diketogulonic acid is a critical step in ascorbate (B8700270) turnover. In biological systems, L-ascorbic acid is oxidized to dehydro-L-ascorbic acid (DHA), which is then hydrolyzed to 2,3-diketo-L-gulonate (DKG). This process represents a significant branch-point in the catabolism of Vitamin C, leading to a variety of downstream metabolites. The subsequent degradation of DKG is complex and results in the formation of several smaller organic acids.
The breakdown of diketogulonic acid yields a range of products, the formation of which is dependent on the specific conditions, such as pH and the presence of oxidizing agents. In vitro metabolic studies have identified several key degradation products. Under neutral conditions and in the presence of the enzyme 2,3-diketoaldonate decarboxylase, DKG is metabolized to L-lyxonic acid and L-xylonic acid. researchgate.net Conversely, in aerobic alkaline conditions, the degradation of DKG leads to the formation of L-threonic acid and oxalic acid. researchgate.net
Further research into the interaction of DKG with reactive oxygen species (ROS) has elucidated additional degradation pathways. The oxidation of DKG by hydrogen peroxide (H₂O₂), Fenton mixture (a source of hydroxyl radicals), or singlet oxygen (¹O₂) results in the oxidative decarboxylation of DKG to form 2-oxo-L-threo-pentonate (OTP). nih.govnih.gov Prolonged exposure to H₂O₂ can further decarboxylate OTP to yield threonate. nih.govnih.gov Additionally, the oxidation of DKG by these ROS can produce trace amounts of 4-O-oxalyl-L-threonate (4-OxT). nih.govnih.govresearchgate.net
The following table summarizes the identified degradation products of diketogulonic acid and the conditions under which they are formed.
| Degradation Product | Formation Conditions |
| L-lyxonic acid | Neutral conditions with decarboxylase researchgate.net |
| L-xylonic acid | Neutral conditions with decarboxylase researchgate.net |
| L-threonic acid | Aerobic alkaline conditions researchgate.net |
| Oxalic acid | Aerobic alkaline conditions researchgate.net |
| 2-oxo-L-threo-pentonate (OTP) | Oxidation by H₂O₂, Fenton mixture, or ¹O₂ nih.govnih.gov |
| 4-O-oxalyl-L-threonate (4-OxT) | Traces formed upon oxidation by H₂O₂, Fenton mixture, or ¹O₂ nih.govnih.govresearchgate.net |
The degradation of diketogulonic acid is a rapid process involving unstable intermediates. One such transient species that has been identified is the 3,4-endiol form of 2,3-diketogulono-γ-lactone. nih.gov DKG is known to be highly unstable and can readily convert into two different δ-lactones depending on pH and temperature. The 3,4-endiol form of the DKG δ-lactone is considered a primary degradation product and is thought to play a role in the antioxidant activities observed for DKG solutions. nih.gov The instability of these intermediates makes their characterization challenging, yet their formation is crucial for understanding the complete mechanistic pathway of DKG degradation.
Involvement in Redox Biochemistry at the Molecular Level
Diketogulonic acid and its metabolites are actively involved in redox biochemistry, exhibiting both antioxidant and pro-oxidant characteristics. This dual role is dependent on the concentration of DKG and the specific cellular environment.
Diketogulonic acid has been shown to quench various reactive oxygen species. nih.govnih.gov Its efficacy as a scavenger differs depending on the specific ROS. Studies have demonstrated that DKG is more readily oxidized by singlet oxygen (¹O₂) compared to dehydroascorbic acid. nih.govnih.gov In contrast, dehydroascorbic acid is more effectively oxidized by hydrogen peroxide and superoxide (B77818). nih.govnih.gov The reaction of DKG with ROS leads to the formation of the degradation products detailed in the previous section, indicating that DKG's scavenging activity is directly linked to its own breakdown. The "fingerprint" of the resulting oxidation products can be indicative of the specific ROS that were present and scavenged. nih.govnih.gov
The following table outlines the relative scavenging efficacy of DKG against different ROS.
| Reactive Oxygen Species (ROS) | Scavenging Efficacy of DKG | Major Oxidation Products |
| Singlet oxygen (¹O₂) | More readily oxidizes DKG than DHA nih.govnih.gov | 2-oxo-L-threo-pentonate (OTP) nih.govnih.gov |
| Hydrogen peroxide (H₂O₂) | Less readily oxidizes DKG than DHA nih.govnih.gov | 2-oxo-L-threo-pentonate (OTP), Threonate (prolonged exposure) nih.govnih.gov |
| Superoxide (O₂⁻) | Yields negligible OTP nih.govnih.gov | Not a primary scavenger |
| Hydroxyl radicals (•OH) (from Fenton mixture) | Readily oxidizes DKG nih.govnih.gov | 2-oxo-L-threo-pentonate (OTP) nih.govnih.gov |
Metabolites of diketogulonic acid have been found to modulate the activity of peroxidases and to induce the non-enzymatic generation of hydrogen peroxide. nih.govresearchgate.netnih.goved.ac.uk In plant cell walls, a by-product of DKG, referred to as compound (1), has been shown to delay the action of peroxidase in vitro. nih.govresearchgate.net This delay in peroxidase-catalyzed scavenging of H₂O₂ could lead to an accumulation of hydrogen peroxide in the apoplast. nih.gov Furthermore, this same DKG by-product can non-enzymatically generate H₂O₂ from O₂. nih.govresearchgate.net This dual effect of delaying H₂O₂ removal while also promoting its generation suggests a potential role for DKG metabolites in modulating cellular signaling pathways where H₂O₂ acts as a signaling molecule. nih.gov
The chemistry of ascorbic acid and its metabolites, including DKG, is centered around their ability to act as electron donors (reducing agents) or acceptors. Ascorbic acid is a well-known electron donor. nih.gov The degradation of ascorbic acid to DKG involves oxidative processes. DKG itself, and particularly its transient enediol intermediates, can participate in redox reactions. For instance, the antioxidative effect of DKG on the copper-dependent oxidative modification of yolk lipoprotein is concentration-dependent, suggesting a complex interplay of electron transfer processes. researchgate.net At higher concentrations (≥120 mM), DKG exhibits an antioxidant effect, while at lower concentrations (≤ 75 mM), it can have a pro-oxidative effect. researchgate.net This indicates that DKG and its by-products can function as either electron donors or acceptors depending on the specific redox environment and the presence of other molecules like transition metal ions.
Metabolic Fate Research in In Vitro and Non-Human Biological Systems (e.g., plant physiology, animal tissues)
The metabolic fate of 2,3-diketo-L-gulonic acid (DKG), a significant catabolite of L-ascorbic acid, has been investigated in various non-human biological systems, revealing a complex network of both enzymatic and non-enzymatic transformations. These studies, conducted in plant tissues and animal-derived in vitro systems, shed light on the degradation pathways and the physiological roles of DKG and its downstream products.
In plant physiology, a considerable portion of L-ascorbic acid is found in the apoplast, the aqueous environment outside the cell membrane. Within this compartment, ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then be hydrolyzed to DKG. nih.gov Research on the plant apoplast has shown that DKG is susceptible to further oxidation, particularly under conditions of physiological pH and in the presence of hydrogen peroxide (H₂O₂). nih.gov The degradation of DKG in the plant cell wall is a source of various by-products, some of which exhibit redox activities. For instance, DKG preparations have been observed to non-enzymatically generate H₂O₂. nih.gov
Further investigations into the oxidation of DKG under conditions mimicking the plant apoplast have identified several degradation products. When DKG is oxidized by H₂O₂, it can yield products such as L-threonate and oxalic acid. nih.gov More detailed studies involving different reactive oxygen species (ROS) have elucidated specific pathways. For example, the reaction of DKG with H₂O₂, Fenton mixture (generating hydroxyl radicals), or singlet oxygen (¹O₂) leads to the formation of 2-oxo-L-threo-pentonate (OTP), which can be further decarboxylated to L-threonate. nih.gov However, DKG appears to be a poor scavenger of superoxide. nih.gov
In animal tissues, the metabolism of DKG has also been a subject of study. In vitro experiments using animal tissues have identified several metabolic products of diketogulonate. In a neutral environment and in the presence of the enzyme diketogulonate decarboxylase, DKG is converted to L-lyxonic acid and L-xylonic acid. mdpi.com Under aerobic and alkaline conditions, the degradation products are L-threonic acid and oxalic acid. mdpi.com The enzyme responsible for the decarboxylation of DKG, 2,3-diketoaldonate decarboxylase, has been purified from the supernatant of rat liver and is also found in the kidney. mdpi.com In vivo studies in rats have demonstrated that following intravenous administration of DHA, there is a rapid appearance of 2,3-DKG in the blood circulation, with a significant portion being excreted in the urine as 2,3-DKG (55%) and ascorbic acid (31%). d-nb.info
The following table summarizes the key findings from studies on the metabolic fate of Diketogulonic Acid in non-human biological systems.
| Biological System | Condition | Key Findings | Resulting Metabolites | Reference |
| Plant Apoplast | Mimicked in vitro conditions (pH and H₂O₂ concentration) | Non-enzymatic oxidation of DKG. | L-threonate, Oxalic acid | nih.gov |
| Plant Apoplast | Reaction with various Reactive Oxygen Species (ROS) | Oxidative decarboxylation of DKG. | 2-oxo-L-threo-pentonate (OTP), L-threonate, 4-O-oxalyl-L-threonate | nih.gov |
| Animal Tissues (in vitro) | Neutral conditions, presence of diketogulonate decarboxylase | Enzymatic decarboxylation of DKG. | L-lyxonic acid, L-xylonic acid | mdpi.com |
| Animal Tissues (in vitro) | Aerobic, alkaline conditions | Non-enzymatic degradation of DKG. | L-threonic acid, Oxalic acid | mdpi.com |
| Rat (in vivo) | Intravenous administration of Dehydroascorbic Acid (DHA) | Rapid conversion of DHA to DKG in blood circulation and subsequent urinary excretion. | 2,3-Diketogulonic acid, Ascorbic acid | d-nb.info |
Potential Biochemical Interactions and Advanced Glycation End-Product (AGEs) Research
Diketogulonic acid, being a dicarbonyl compound, is a reactive molecule with the potential to engage in various biochemical interactions, most notably in the non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-Products (AGEs). AGEs are a heterogeneous group of compounds implicated in the pathogenesis of numerous age-related chronic diseases. nih.govnih.gov
The chemical structure of DKG, featuring two carbonyl groups, makes it a potent precursor for the Maillard reaction, the chemical cascade that underpins AGE formation. researchgate.net This reaction involves the covalent modification of free amino groups of amino acids, primarily the side chains of lysine (B10760008) and arginine residues in proteins, by reducing sugars and their degradation products. nih.gov The degradation of L-ascorbic acid is a significant source of reactive carbonyl species that can initiate the Maillard reaction. researchgate.net
Research has shown that the degradation products of dehydroascorbic acid (DHA), which is the direct precursor of DKG, are potent glycation agents. nih.gov These degradation products, including reactive dicarbonyls like L-xylosone and L-threosone, which can be formed from DKG, have been shown to be precursors for the formation of specific lysine-arginine cross-links in proteins. nih.gov This indicates a direct mechanistic link between the catabolism of vitamin C, through DKG, and the cross-linking of proteins, a hallmark of AGE-related damage.
The interaction of DKG with amino acids can lead to an oxidative α-dicarbonyl cleavage reaction. For instance, a lysine-induced fragmentation of DKG can yield an amide structure and the corresponding acid, demonstrating a direct chemical reaction between DKG and a primary amine. researchgate.net While direct identification of a wide array of specific AGEs derived solely from DKG is an ongoing area of research, the pathways strongly suggest its involvement in the formation of well-characterized AGEs such as Nε-(carboxymethyl)lysine (CML) and pentosidine, which are known to be formed from ascorbic acid degradation. nih.gov
The formation of AGEs can have significant consequences for protein structure and function. The cross-linking of proteins can lead to decreased tissue elasticity, altered enzyme activity, and the generation of further oxidative stress. researchgate.net The study of DKG's role in AGE formation is therefore crucial for understanding the broader implications of vitamin C metabolism, particularly in tissues with high ascorbate turnover where the concentration of its degradation products, including DKG, may be elevated.
The following table outlines the key aspects of Diketogulonic Acid's involvement in biochemical interactions and AGEs research.
| Research Area | Key Findings | Implicated AGEs/Modifications | Significance | Reference |
| Maillard Reaction Precursor | DKG is a reactive dicarbonyl compound that can initiate the Maillard reaction. | General protein glycation | Contributes to the pool of reactive species leading to AGE formation. | researchgate.net |
| Protein Cross-linking | Degradation products of DKG's precursor (DHA) are proven precursors of lysine-arginine cross-links. | Lysine-arginine cross-links | Demonstrates a pathway for vitamin C catabolism to induce protein aggregation and damage. | nih.gov |
| Chemical Reactivity with Amino Acids | DKG undergoes oxidative α-dicarbonyl cleavage and lysine-induced fragmentation. | Amide structure formation | Provides a direct chemical mechanism for the interaction of DKG with protein side chains. | researchgate.net |
| Formation of Specific AGEs | Ascorbic acid degradation pathways, involving DKG, contribute to the formation of known AGEs. | Nε-(carboxymethyl)lysine (CML), Pentosidine | Links DKG metabolism to the formation of specific, well-characterized, and pathologically relevant AGEs. | nih.gov |
Advanced Analytical and Spectroscopic Research Techniques for Diketogulonic Acid Potassium
Chromatographic Methodologies for Separation and Quantitative Analysis
Chromatographic techniques are fundamental in isolating and quantifying diketogulonic acid from complex matrices. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are among the most utilized methods, each offering distinct advantages for the analysis of this and related compounds.
High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of diketogulonic acid, providing high resolution and sensitivity. utm.mx The development of robust HPLC methods is crucial for accurately determining its concentration in various samples, including biological tissues and food products. utm.mxnih.gov
Several HPLC methods have been developed for the analysis of ascorbic acid and its derivatives, including diketogulonic acid. nih.govnih.gov These methods often utilize reversed-phase columns with aqueous mobile phases, sometimes containing additives to improve peak shape and retention. nih.gov Detection is commonly achieved using ultraviolet (UV) detectors, as the carbonyl groups in diketogulonic acid exhibit UV absorbance. nih.gov For enhanced sensitivity and selectivity, mass spectrometry (MS/MS) detection can be coupled with HPLC. nih.gov
A critical aspect of HPLC method development is ensuring the stability of diketogulonic acid during analysis, as it can be prone to further degradation. nih.gov The use of antioxidants in the sample preparation and mobile phase can help mitigate this issue. nih.gov
Table 1: Comparison of HPLC Detection Methods for Ascorbic Acid and its Derivatives
| Detector | Concentration Range | Advantages | Disadvantages |
| UV | 3.9 µg/ml to 500 µg/ml nih.gov | Widely available, robust | Lower sensitivity compared to MS/MS |
| MS/MS | 80 ng/ml to 20 µg/ml nih.gov | High sensitivity and selectivity | Higher cost and complexity |
| MS/MS (high sensitivity) | 0.1 ng/ml to 20 µg/ml nih.gov | Extremely low detection limits | Higher cost and complexity |
Thin-layer chromatography (TLC) serves as a valuable tool for the qualitative and semi-quantitative analysis of diketogulonic acid and for compound profiling in complex mixtures. phcog.comresearchgate.net It is a relatively simple, cost-effective, and rapid technique for separating components of a sample based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. phcog.comresearchgate.net
In the context of diketogulonic acid, TLC can be used to monitor its formation from the oxidation of ascorbic acid and dehydroascorbic acid. d-nb.info The separation of these compounds on a TLC plate allows for their individual identification through the use of specific visualizing agents. nih.gov For instance, the osazone derivative of diketogulonic acid can be separated by TLC on silica gel and subsequently quantified. d-nb.info
The choice of the mobile phase is critical for achieving good separation. A common solvent system for the separation of diketogulonic acid osazone is a mixture of ethyl acetate (B1210297), chloroform, and acetic acid. d-nb.info After development, the spots can be visualized under UV light or by spraying with a suitable reagent. phcog.com
Table 2: TLC System for the Separation of Diketogulonic Acid Osazone
| Parameter | Description |
| Stationary Phase | Silica Gel G d-nb.info |
| Mobile Phase | Ethyl acetate - Chloroform - Acetic acid (50:60:5 v/v) d-nb.info |
| Visualization | The osazone of diketogulonic acid forms a distinct red spot. d-nb.info |
For the simultaneous separation of diketogulonic acid and other highly polar, water-soluble metabolites like ascorbic acid, dehydroascorbic acid, and glucose, hydrophilic gel column chromatography is an effective technique. nih.gov This method utilizes a hydrophilic stationary phase that retains polar analytes, allowing for their separation with an aqueous mobile phase. nih.gov
One specific application involves the use of an Asahipak GS-320 hydrophilic gel column with a tartrate buffer as the eluent. nih.gov This system enables the isocratic separation of glucose, diketogulonic acid, dehydroascorbic acid, and ascorbic acid within a relatively short analysis time. nih.gov The separated compounds can then be detected and quantified using various methods, such as fluorimetric monitoring after post-column derivatization. nih.gov
Spectroscopic Approaches for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of diketogulonic acid and for studying the kinetics and mechanisms of its formation and degradation.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving diketogulonic acid and for identifying different chemical species in solution. semanticscholar.orgntnu.nosapub.org The principle of this technique is based on the absorption of UV or visible light by molecules, which causes electronic transitions. researchgate.net
The carbonyl groups present in the diketogulonic acid structure are chromophores that absorb UV radiation. This property allows for the monitoring of its concentration over time during a chemical reaction, providing valuable kinetic data. ntnu.nosapub.org For instance, the formation of diketogulonic acid from the oxidation of ascorbic acid can be followed by measuring the change in absorbance at a specific wavelength corresponding to one of the species involved.
UV-Vis spectroscopy can also be used to identify and quantify the different species present in a mixture, provided their absorption spectra are sufficiently distinct. semanticscholar.org The osazone of diketogulonic acid, for example, has a characteristic color that can be measured spectrophotometrically for its quantification. d-nb.info
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and gaining insights into its conformation. nih.govpurdue.edu This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. pressbooks.pub
The IR spectrum of diketogulonic acid is expected to show characteristic absorption bands for its various functional groups. The presence of carboxylic acid and ketone carbonyl groups would result in strong absorption bands in the region of 1670-1780 cm⁻¹. openstax.org The hydroxyl (-OH) groups of the carboxylic acid and the sugar moiety would exhibit a broad absorption band in the region of 3300-3500 cm⁻¹. pressbooks.pub The C-O stretching vibrations would also be observable in the fingerprint region of the spectrum. lumenlearning.com
By analyzing the precise positions and shapes of these absorption bands, information about the molecular structure and potential intramolecular hydrogen bonding can be inferred.
Table 3: Expected IR Absorption Bands for Diketogulonic Acid
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Alcohol O-H | Stretching | 3500 - 3200 (broad) |
| C-H | Stretching | 3000 - 2850 |
| Ketone C=O | Stretching | ~1715 |
| Carboxylic Acid C=O | Stretching | ~1710 |
| C-O | Stretching | 1300 - 1000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Analysis
Mass spectrometry serves as a cornerstone technique for the analysis of potassium diketogulonate, providing precise molecular weight determination and valuable structural information through fragmentation analysis. Both Electrospray Ionization (ESI/MS) and Field Desorption Mass Spectrometry (FD-MS) have been effectively utilized in its study.
Electrospray Ionization Mass Spectrometry (ESI/MS): ESI-MS is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules like diketogulonic acid from solution. In studies of ascorbic acid degradation, ESI-MS has been instrumental in monitoring the formation of 2,3-diketogulonic acid. The technique allows for the direct observation of the diketogulonate anion in solution, facilitating kinetic studies of its formation from dehydroascorbic acid. This approach avoids the need for derivatization, minimizing sample manipulation and providing a clear snapshot of the species present in the reaction mixture.
Field Desorption Mass Spectrometry (FD-MS): FD-MS is another soft ionization method valuable for non-volatile or thermally fragile compounds. Research on the degradation products of 2,3-diketo-L-gulonic acid has employed FD-MS to determine the molecular weight of intermediates. For instance, an intermediate product in the degradation of DKG was found to have a molecular weight of 174. The FD-MS spectrum also showed a pseudo-molecular ion at an m/z of 196, corresponding to (M-H+Na)+, an adduct frequently observed for sugar derivatives. This technique is particularly advantageous as it often yields the molecular ion as the base peak with minimal fragmentation, which is crucial for identifying unknown compounds in a complex mixture. The potassium salt form of the compound can also be analyzed, with FD-MS being capable of observing potassium cationized molecular ions (MK+).
Fragment analysis in both ESI/MS and FD-MS provides deeper structural insights. In the FD-MS analysis of a DKG degradation product, a significant fragment ion was observed at m/z 99, which was attributed to the [CH₂=CH-O-CO-C≡O]⁺ fragment, aiding in the structural elucidation of the parent molecule.
Table 1: Key Mass Spectrometry Data for Diketogulonic Acid and Related Compounds
| Technique | Analyte | m/z Value | Ion Assignment | Significance |
|---|---|---|---|---|
| FD-MS | DKG Degradation Intermediate | 174 | Molecular Ion [M]⁺ | Molecular Weight Determination |
| FD-MS | DKG Degradation Intermediate | 196 | Pseudo-molecular Ion [M-H+Na]⁺ | Confirms sugar-like structure |
| FD-MS | DKG Degradation Intermediate | 99 | Fragment Ion [C₄H₂O₄]⁺ | Structural Fragment Analysis |
| ESI-MS | Diketogulonate | - | Diketogulonate Anion [DKG]⁻ | Reaction Monitoring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of organic molecules, including diketogulonic acid. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.
¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. In research on DKG degradation products, ¹H NMR has been used to identify characteristic splitting patterns. For example, one study reported an ABX type splitting pattern for a DKG-related compound, with signals observed at δ 3.82 (2H, C6-H) and 4.33 (1H, C5-H). More detailed predicted ¹H NMR data for diketogulonic acid is available through chemical databases, which serves as a crucial reference for identifying the compound in complex mixtures.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. Predicted ¹³C NMR spectra are essential for confirming the presence of key functional groups in diketogulonic acid, such as the two ketone carbonyls, the carboxylic acid, and the hydroxyl-bearing carbons. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of the molecule's structure.
Table 2: Predicted NMR Data for Diketogulonic Acid (in D₂O)
| Spectrum Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | H on C4 | 4.72 |
| H on C5 | 4.15 | |
| H on C6 | 3.80 | |
| 3.68 | ||
| ¹³C NMR | C1 (Carboxyl) | 170.8 |
| C2 (Ketone) | 199.9 | |
| C3 (Ketone) | 206.1 | |
| C4 | 79.4 | |
| C5 | 75.6 | |
| C6 | 63.6 |
Electrochemical and Potentiometric Methods for Reaction Monitoring and Quantification
Electrochemical techniques offer a fast, simple, and cost-effective means to monitor reactions involving electroactive species. Potentiometric titration has been successfully applied to investigate the stability of L-ascorbic acid and to identify its degradation products, with 2,3-diketogulonic acid being a key intermediate. researchgate.net
By monitoring the potential changes during titration with a base (e.g., NaOH), researchers can track the consumption of acidic species and the formation of new ones. The titration curves for the degradation of ascorbic acid show distinct equivalence points that differ from those of pure ascorbic acid, indicating the formation of new acidic degradation products like diketogulonic acid. researchgate.net Modeling of these titration curves allows for the determination of the pKa values of the degradation products, which helps in their identification. This method is particularly useful for studying the kinetics of the degradation process and understanding the underlying reaction mechanisms in aqueous solutions. researchgate.netmdpi.com
Conductometric Measurements in Solution Chemistry Research
Conductometry, which measures the electrical conductivity of a solution, provides valuable insights into ionic behavior and reaction progress. This technique has been used in conjunction with potentiometric titrations to support the proposed mechanism of ascorbic acid decomposition, where diketogulonic acid is a primary product. researchgate.net
As ascorbic acid degrades and its lactone ring opens to form diketogulonic acid, the nature and concentration of ionic species in the solution change. These changes are reflected in the solution's conductivity. During a conductometric titration, the conductivity is plotted against the volume of titrant added. The resulting graph shows linear regions with different slopes, and the intersection points correspond to the equivalence points of the reactions. This data complements potentiometric results and helps to confirm the formation of ionic intermediates and products in the degradation pathway. researchgate.netuomustansiriyah.edu.iq
Electrophoretic Techniques for Product Separation and Identification
High-voltage paper electrophoresis is a powerful technique for separating charged molecules based on their mobility in an electric field. This method has been effectively used to separate and identify the products formed from the reaction of 2,3-diketogulonate (DKG) with various reactive oxygen species. nih.gov
The separation is based on the charge-to-mass ratio of the compounds. At a specific pH, acidic compounds like DKG and its oxidation products will be ionized and migrate towards the anode at different rates. For example, studies have shown that electrophoresis at pH 2.0 can effectively resolve DKG from its various oxidative decarboxylation products, such as 2-oxo-L-threo-pentonate (OTP) and threonate. nih.gov The electrophoretic mobility (mᴏɢ) relative to an internal standard (like Orange G) is a characteristic value that aids in the identification of each compound in the reaction mixture. This technique is invaluable for fingerprinting the complex product mixtures that arise from the oxidative degradation of DKG. nih.gov
Research on Derivatization Procedures for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or increased detectability for spectrophotometry. For diketogulonic acid, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method. d-nb.info
This reaction targets the two ketone functional groups in the DKG molecule, forming a stable, colored bis-2,4-dinitrophenylhydrazone derivative, also known as an osazone. This derivative has several analytical advantages:
Enhanced Detectability: The osazone is intensely colored, allowing for sensitive photometric determination at a specific wavelength (e.g., 502 nm). d-nb.info
Improved Separation: The derivative can be effectively separated from other reaction components using techniques like thin-layer chromatography (TLC). d-nb.info
Specificity: The reaction is specific to carbonyl compounds, providing selectivity in complex biological samples.
This derivatization strategy allows for the indirect quantification of DKG and enables its distinction from ascorbic acid and dehydroascorbic acid in tissue, blood, and urine samples. d-nb.info
Development and Validation of Analytical Reference Standards for Research Applications
The availability of high-purity, well-characterized analytical reference standards is fundamental for the development, validation, and quality control of any analytical method. For diketogulonic acid, reference standards are commercially available and serve a critical role in research and regulatory applications. axios-research.comsynzeal.comsynthose.com
These standards are used for:
Method Development and Validation: To establish and verify the performance characteristics of analytical methods, including linearity, accuracy, precision, and specificity. synzeal.com
Quality Control (QC): As a benchmark in QC applications during the synthesis and formulation stages of drug development, particularly for ascorbic acid, where DKG is a known degradation product. synzeal.com
Compound Identification: To confirm the identity of DKG in unknown samples by comparing analytical data (e.g., retention time in HPLC, mass spectrum) with that of the certified standard.
Suppliers provide these reference standards with a comprehensive certificate of analysis that includes detailed characterization data from techniques such as NMR and Mass Spectrometry, ensuring their identity, purity, and suitability for their intended analytical purpose. axios-research.comsynzeal.com
Theoretical and Computational Investigations of Diketogulonic Acid Potassium
Molecular Modeling and Conformational Analysis of Diketogulonic Acid (Potassium)
Molecular modeling and conformational analysis are fundamental to understanding a molecule's three-dimensional structure and its influence on physical and chemical properties. Although dedicated conformational analysis studies for potassium diketogulonate are sparse in the literature, the methodologies used for its precursor, L-ascorbic acid, illustrate the potential approaches acs.orgresearchgate.net.
These investigations typically employ methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to map the potential energy surface of the molecule nih.gov. For diketogulonic acid, which exists as an open-chain keto-acid, there are numerous rotatable bonds, leading to a complex conformational landscape. Computational modeling can identify the most stable conformers (lowest energy states) in different environments, such as in the gas phase or in aqueous solution.
Key areas of investigation for the conformational analysis of potassium diketogulonate would include:
Tautomerism: Determining the relative stability of the keto and enol forms. Modeling studies suggest that the enolic form of 2,3-diketogulonic acid is the predominant species in solution researchgate.net.
Intramolecular Interactions: Identifying stable conformers resulting from intramolecular hydrogen bonding between the carboxylate and hydroxyl groups.
Solvation Effects: Using MD simulations to understand how water molecules arrange around the diketogulonate anion and the potassium cation, and how this hydration shell influences the molecule's preferred conformation.
Ion Pairing: Modeling the specific geometric arrangements of the potassium ion relative to the carboxylate and other polar groups on the diketogulonate anion.
These models are essential for interpreting spectroscopic data and as a starting point for more advanced calculations of reactivity and reaction mechanisms.
Quantum Chemical Calculations of Reactivity, Stability, and Electronic Structure
Quantum chemical calculations provide detailed information about the electronic distribution within a molecule, which governs its stability and reactivity. DFT is a widely used method for this purpose and has been extensively applied to study the antioxidant properties of vitamin C and its derivatives nih.govacs.org.
For diketogulonic acid, these calculations can elucidate:
Electronic Properties: Determination of fundamental properties like ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). These values are critical for understanding the molecule's behavior in redox reactions.
Reactivity Descriptors: Calculation of reactivity indices, such as Fukui functions, which predict the most likely sites for nucleophilic or electrophilic attack mdpi.com. This can help identify which atoms are most susceptible to reaction with reactive oxygen species (ROS).
Bond Dissociation Enthalpy (BDE): Calculation of the energy required to break specific bonds, particularly O-H bonds. A lower BDE indicates a greater propensity to donate a hydrogen atom, a key mechanism in scavenging free radicals nih.gov.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the electron-rich and electron-deficient regions of the molecule, providing a visual guide to its reactive sites and intermolecular interaction patterns.
While diketogulonic acid has lost the enediol group responsible for the primary antioxidant activity of ascorbic acid, quantum calculations can quantify its remaining, albeit reduced, capacity to interact with and neutralize ROS. Furthermore, these methods can be used to analyze the stability of its various tautomers and degradation products researchgate.net.
In silico Prediction of Biochemical Pathways and Putative Metabolites
While experimental studies have laid the groundwork for understanding the degradation of diketogulonic acid, in silico methods offer a complementary approach to predict metabolic pathways and identify potential, yet-undiscovered, metabolites nih.govnih.gov. These computational tools use rule-based systems or machine learning models trained on vast databases of known biochemical reactions to predict the fate of a molecule in a biological system ed.ac.uknih.gov.
Experimental investigations have shown that 2,3-diketogulonate is susceptible to oxidative degradation, particularly by various ROS. These reactions lead to a range of smaller molecular fragments. The primary characterized pathway is an oxidative decarboxylation, where the six-carbon DKG is converted into a five-carbon compound nih.govnih.gov.
Key degradation pathways and metabolites identified from the reaction of DKG with ROS include:
| Reactant(s) | Major Metabolite(s) | Pathway Description |
| DKG + H₂O₂, Fenton Mixture, or ¹O₂ | 2-oxo-l-threo-pentonate (OTP) | Oxidative decarboxylation where DKG loses a molecule of CO₂. nih.govnih.gov |
| OTP + H₂O₂ (prolonged treatment) | L-threonate | Further oxidative decarboxylation of the initial C₅ product. nih.govnih.gov |
| DKG + Fenton Mixture | L-threonate, 4-O-oxalyl-l-threonate (4-OxT) | In addition to OTP formation, the strong oxidative conditions of Fenton chemistry can lead to further cleavage products. nih.gov |
In silico pathway prediction tools could be applied to DKG to:
Hypothesize Novel Metabolites: Predict additional metabolites that may be formed under different physiological or oxidative stress conditions.
Reconstruct Reaction Networks: Build comprehensive reaction networks starting from DKG, showing the relationships between various degradation products.
Assess Metabolic Liability: Identify the parts of the DKG molecule most likely to undergo enzymatic or non-enzymatic transformation.
These predictive models can guide experimental research by providing a list of putative metabolites to search for using analytical techniques like mass spectrometry mdpi.com.
Computational Simulation of Reaction Mechanisms and Kinetic Profiles
For instance, the oxidative decarboxylation of diketogulonate by hydrogen peroxide (DKG + H₂O₂ → OTP + CO₂ + H₂O) could be investigated using a combination of quantum mechanics and molecular mechanics (QM/MM) methods. Such a simulation would involve:
Reactant Complex Modeling: Building an initial model of the reactants (diketogulonate anion and H₂O₂) interacting in a simulated aqueous environment.
Transition State Searching: Using quantum chemical calculations to locate the transition state structure—the highest energy point along the reaction coordinate. The structure of this transient species provides critical insight into the reaction mechanism.
Activation Energy Calculation: Determining the energy barrier (activation energy) of the reaction, which is the difference in energy between the reactants and the transition state. This value is the primary determinant of the reaction rate.
Kinetic Profile Construction: By mapping the energy of the system along the reaction pathway, a complete kinetic profile can be constructed.
Experimental work has provided initial kinetic data, noting that DKG is gradually degraded by H₂O₂, with approximately half of it consumed in 2.5 hours under specific conditions nih.gov. Computational simulations would aim to reproduce this rate and provide an atomic-level explanation for it. Steered molecular dynamics (SMD) could also be employed to model the interaction and binding of DKG with enzymes that might be involved in its metabolism, revealing pathways and critical amino acid residues youtube.com.
Studies on Degradation Pathways and Reaction Intermediates of Diketogulonic Acid Potassium
Characterization of Degradation Products under Varied Experimental Conditions (e.g., pH, temperature, presence of specific oxidizing or reducing agents)
The stability and degradation of Diketogulonic acid are highly dependent on experimental conditions such as pH, temperature, and the presence of oxidizing or reducing agents. nih.govresearchgate.net
In aqueous solutions, DKG is known to be unstable. nih.gov Depending on the pH and temperature, it can convert into two delta-lactones: the 3,4-enediol form of DKG delta-lactone (3,4-DKGL) and the 2,3-enediol form of DKG delta-lactone (2,3-DKGL). nih.gov The 3,4-DKGL is considered the initial degradation product. nih.gov
The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), significantly influences the degradation products. In a slightly acidic environment (pH 4.7), DKG is degraded by H₂O₂ to form 2-oxo-l-threo-pentonate (OTP) as the major product. nih.gov This reaction is an oxidative decarboxylation. nih.gov With the accumulation of OTP, L-threonic acid (ThrO) also appears, suggesting a pathway of DKG → OTP → ThrO. nih.gov
Under non-oxidative conditions at a slightly acidic pH typical of the plant apoplast, DKG degrades into at least five products. nih.gov These include two novel epimers of 2-carboxy-l-threo-pentonolactone (CPL) and 2-carboxy-l-threo-pentonate (CPA). nih.gov Xylonate and its lactone are also formed. nih.gov
The following table summarizes the degradation products of Diketogulonic acid under different conditions:
Kinetic Studies of Diketogulonic Acid Degradation Rates
Kinetic studies reveal that the degradation of Diketogulonic acid follows specific rate patterns influenced by environmental factors. The degradation of L-ascorbic acid, which leads to the formation of DKG, generally follows first-order kinetics, and this is also characteristic of DKG's subsequent degradation. nih.govmdpi.com
Temperature is a significant factor affecting the degradation rate. acs.org For instance, the degradation of ascorbic acid, and consequently its products like DKG, is significantly inhibited at lower temperatures. acs.org The rate of degradation of unprotected ascorbic acid can double with every 10°C increase in temperature. researchgate.net
In the presence of oxidizing agents like H₂O₂, the degradation rate of DKG is comparable to that of dehydroascorbic acid (DHA). nih.gov For example, in one study, approximately half of the initial DKG remained after 2.5 hours of treatment with 1.2 molar equivalents of H₂O₂. nih.gov
The following table provides a summary of kinetic findings for DKG degradation:
Pathways of Non-Oxidative Degradation and Molecular Rearrangements
Under non-oxidative conditions, Diketogulonic acid undergoes degradation through molecular rearrangements. nih.govresearchgate.net In a slightly acidic aqueous solution, DKG degradation leads to the formation of several products, including two epimers of 2-carboxy-l-threo-pentonolactone (CPL) and 2-carboxy-l-threo-pentonate (CPA). nih.gov
A key molecular event in this pathway is a 'benzilic acid rearrangement'. nih.govresearchgate.net This rearrangement is thought to occur on a DKG lactone, leading to the formation of CPLs before CPA. nih.govresearchgate.net The CPLs can then slowly interconvert with CPA. nih.gov
Furthermore, experiments using isotopically labeled DKG ([1-¹⁴C]DKG) have shown that the resulting five-carbon products, xylonate and its lactone, retain the carbon-1 from DKG. nih.govresearchgate.net This indicates that the formation of xylonate primarily occurs through the decarboxylation of CPLs or CPA. nih.govresearchgate.net
Influence of Specific Chemical Environments on Degradation Mechanisms
The chemical environment plays a pivotal role in dictating the degradation mechanism of Diketogulonic acid. researchgate.netevitachem.com
In the presence of copper ions, DKG has been shown to have a strong antioxidative effect on the copper-dependent oxidative modification of yolk lipoprotein. researchgate.net This suggests that in certain environments containing metal ions, DKG can act as an antioxidant. researchgate.net
The pH of the solution is another critical factor. nih.gov The conversion of DKG to its delta-lactone forms, 3,4-DKGL and 2,3-DKGL, is dependent on both pH and temperature. nih.gov These lactones, particularly 3,4-DKGL, are thought to be responsible for the antioxidative properties observed in certain systems. nih.govresearchgate.net
The presence of other reactive oxygen species (ROS) also directs the degradation pathway. nih.gov For instance, while H₂O₂ leads to oxidative decarboxylation, other ROS may initiate different degradation cascades. nih.gov The specific by-products formed from DKG can also influence the local chemical environment, for example, by generating H₂O₂ and affecting peroxidase activity in plant apoplasts. researchgate.net
Enzymatic and Non Enzymatic Transformations of Diketogulonic Acid Potassium
Enzymatic Decarboxylation Studies (e.g., research on 2,3-diketoaldonate decarboxylase)
The primary enzyme responsible for the decarboxylation of diketogulonic acid is 2,3-diketoaldonate decarboxylase. oup.comresearchgate.net Research has led to the purification of this enzyme, approximately 50-fold, from the supernatant of rat liver, allowing for the characterization of its properties, including substrate affinity and reaction stoichiometry. oup.comresearchgate.net This enzyme is distributed in the liver and kidney supernatant fractions of various animals, including primates. oup.comresearchgate.net
The enzymatic reaction catalyzed by 2,3-diketoaldonate decarboxylase on diketogulonate under neutral conditions results in the formation of L-lyxonic acid and L-xylonic acid. oup.comresearchgate.net Studies have also revealed sex-based differences in enzyme activity, with male rats exhibiting significantly higher levels of hepatic and renal 2,3-diketoaldonate decarboxylase compared to female rats. nih.gov
| Parameter | Finding | Source Index |
|---|---|---|
| Enzyme Name | 2,3-diketoaldonate decarboxylase | oup.comresearchgate.net |
| Source | Rat liver and kidney supernatant | oup.comresearchgate.net |
| Action | Catalyzes the decarboxylation of diketogulonic acid and other diketoaldonic acids | oup.comresearchgate.net |
| Products (Neutral pH) | L-lyxonic acid, L-xylonic acid | oup.comresearchgate.net |
| Activity Variation | Significantly higher in male rats compared to females | nih.gov |
Hydrolytic Conversions and Investigations into Their Reversibility in Biological and Chemical Systems
Diketogulonic acid is formed via the hydrolysis of dehydro-L-ascorbic acid (DHA). nih.gov This hydrolytic ring-opening is widely considered to be an irreversible step in the degradation pathway of Vitamin C. nih.govdrugbank.com The instability of DHA in aqueous solutions leads to this conversion, resulting in the formation of the biologically inactive DKG. nih.gov
However, some research has challenged the absolute irreversibility of this reaction. A study observed the formation of a small amount of the γ-lactone, dehydro-L-ascorbic acid, from a 2,3-diketo-L-gulonic acid solution. nih.gov This finding suggests the chemical possibility of a reverse reaction (lactonization) occurring under specific aqueous conditions, though it is not considered a significant biological pathway. researchgate.netnih.gov Kinetic studies in model solutions have shown that in the absence of a reducing agent, the rate constant for the reversible reduction of DHA back to ascorbic acid is nearly zero, while the hydrolysis of DHA to 2,3-diketogulonic acid proceeds readily. researchgate.net
Characterization of Enzyme Systems and Their Substrate Specificity Involved in Diketogulonic Acid Metabolism
The key enzyme system involved in the metabolism of diketogulonic acid is centered around 2,3-diketoaldonate decarboxylase. oup.comresearchgate.net This enzyme demonstrates substrate specificity for diketoaldonic acids, including diketogulonic acid. oup.com Its function is to cleave a carboxyl group from the substrate. The metabolic products resulting from this enzymatic action are dependent on the conditions; in a neutral environment, L-lyxonic acid and L-xylonic acid are formed. oup.comresearchgate.net
The characterization of this enzyme system has primarily been conducted using tissues from animal models. It is localized in the soluble supernatant fraction of liver and kidney homogenates. oup.com In addition to the decarboxylase, other enzymes like dehydroascorbatase are involved in the broader pathway of ascorbic acid catabolism, and its activity has also been found to be higher in male rats. nih.gov
| Enzyme | Location | Substrate | Metabolic Products | Source Index |
|---|---|---|---|---|
| 2,3-diketoaldonate decarboxylase | Liver and kidney supernatant | Diketogulonic acid, other diketoaldonic acids | L-lyxonic acid, L-xylonic acid | oup.comresearchgate.net |
| Dehydroascorbatase | Liver | Dehydroascorbic acid | Diketogulonic acid | nih.gov |
Detailed Analysis of Non-Enzymatic Conversion Mechanisms
Diketogulonic acid is susceptible to several non-enzymatic transformations, particularly under oxidative conditions. In an aerobic, alkaline environment, DKG can be degraded to yield L-threonic acid and oxalic acid. oup.comresearchgate.net
The interaction of DKG with reactive oxygen species (ROS) has been a subject of detailed study. nih.govnih.gov DKG can be oxidatively decarboxylated by hydrogen peroxide (H₂O₂), Fenton mixture (which generates hydroxyl radicals), and singlet oxygen (¹O₂). nih.gov The primary product of this reaction is 2-oxo-l-threo-pentonate (OTP). nih.govnih.gov With prolonged exposure to H₂O₂, OTP can undergo further oxidative decarboxylation to form threonate. nih.govnih.gov Research indicates that DKG is more readily oxidized by singlet oxygen compared to hydrogen peroxide or superoxide (B77818). nih.govnih.gov The enolic form of 2,3-diketogulonic acid is believed to be the predominant product resulting from the degradation of dehydroascorbate in solution. researchgate.net These non-enzymatic conversions represent a significant pathway for the ultimate breakdown of Vitamin C in both biological and food systems. nih.gov
| Condition/Reactant | Reaction Type | Products | Source Index |
|---|---|---|---|
| Aerobic alkaline solution | Degradation | L-threonic acid, Oxalic acid | oup.comresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP), Threonate | nih.govnih.gov |
| Fenton Mixture (•OH) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP) | nih.gov |
| Singlet Oxygen (¹O₂) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP) | nih.gov |
| Superoxide (O₂•−) | Oxidation | Negligible OTP formation | nih.gov |
Historical Perspectives and Evolving Research Paradigms for Diketogulonic Acid Potassium
Early Discoveries and Recognition of Diketogulonic Acid as a Biological Intermediate
The recognition of 2,3-diketo-L-gulonic acid (DKG) as a significant biological molecule is intrinsically linked to the history of vitamin C research. Following the isolation of ascorbic acid (initially called "hexuronic acid") by Albert Szent-Györgyi in the late 1920s and the deduction of its chemical structure by Norman Haworth in 1933, scientific inquiry turned towards its metabolic fate in biological systems nih.govacs.orgkarger.com. Early investigations into the degradation of L-ascorbic acid revealed that it undergoes oxidation to form dehydroascorbic acid (DHA) drugbank.comresearchgate.net.
Subsequent research demonstrated that DHA is a relatively unstable compound in aqueous solutions, particularly at physiological pH, and undergoes further transformation acs.orgwikipedia.orgresearchgate.net. It was discovered that the lactone ring of DHA opens through an irreversible hydrolysis reaction, yielding 2,3-diketogulonic acid drugbank.comoup.com. This established DKG as a primary oxidation product and a key intermediate in the catabolism of vitamin C evitachem.comnih.govjst.go.jpresearchgate.net. Studies in animal models, such as guinea pigs and rats, identified DKG as a biodegradation product of L-ascorbic acid, solidifying its status as a biological intermediate tandfonline.com. Further research in the mid-20th century began to quantify the presence of DKG alongside ascorbic acid and dehydroascorbic acid in various fresh and processed foods, highlighting its relevance not only in biological systems but also in food science acs.orgacs.org.
| Key Milestone | Description | Approximate Timeframe |
| Isolation of Ascorbic Acid | Albert Szent-Györgyi isolates "hexuronic acid," later identified as vitamin C. | Late 1920s |
| Structure Elucidation | Norman Haworth determines the chemical structure of ascorbic acid. | 1933 |
| Identification of DHA | Dehydroascorbic acid (DHA) is identified as the initial oxidation product of ascorbic acid. | 1930s-1940s |
| Discovery of DKG Formation | The irreversible hydrolysis of DHA to form 2,3-diketogulonic acid (DKG) is established. | 1940s-1950s |
| Recognition as Biological Intermediate | DKG is identified as an important intermediate in the metabolic degradation of ascorbic acid in animal and food systems. | Mid-20th Century |
Evolution of Scientific Understanding Regarding its Role in Ascorbic Acid Metabolism
The scientific understanding of diketogulonic acid's role has evolved from its initial identification as a simple degradation product to a more nuanced view of its place in the complex web of ascorbic acid metabolism. Ascorbic acid (AsA) is a vital antioxidant that loses electrons to become the monodehydroascorbate radical, which is then further oxidized to dehydroascorbic acid (DHA) researchgate.net. This initial oxidation is a reversible process in vivo nih.gov.
However, DHA stands at a critical metabolic branch-point. It can either be recycled back to AsA or undergo irreversible hydrolysis to form 2,3-diketogulonic acid (DKG) drugbank.comnih.gov. This hydrolysis of the lactone ring is a pivotal and irreversible step, representing a permanent loss of vitamin C activity researchgate.netnih.gov. The reaction is highly dependent on pH, with DHA being more stable in acidic conditions and rapidly converting to DKG at physiological pH researchgate.netpublish.csiro.au.
Once formed, DKG is known to be unstable and can be further metabolized nih.govjst.go.jp. Research has shown that DKG can undergo decarboxylation to form L-xylosone, which then degrades into various five-carbon compounds acs.org. In some metabolic pathways, particularly in certain animals, DKG is a precursor to the production of carbon dioxide tandfonline.com. More recent studies have investigated the subsequent oxidation of DKG by reactive oxygen species (ROS), leading to a variety of products, including L-threonic acid and oxalic acid nih.govresearchgate.net. The identification of these downstream metabolites has provided a more complete picture of the vitamin C catabolic pathway. While DKG itself lacks the antiscorbutic properties of ascorbic acid, its formation and subsequent reactions are crucial for understanding the full lifecycle and degradation of vitamin C in biological systems researchgate.net.
Ascorbic Acid Degradation Pathway
Advancements in Synthetic and Analytical Approaches for Diketogulonic Acid Research Over Time
Progress in understanding the properties and metabolic role of diketogulonic acid has been heavily reliant on advancements in both its synthesis and analytical detection.
Synthetic Approaches: Early methods for preparing DKG relied on the chemical oxidation of L-ascorbic acid. A common laboratory-scale synthesis involves the oxidation of ascorbic acid with an agent like potassium periodate to yield dehydroascorbic acid, followed by hydrolysis under controlled, often alkaline, conditions (e.g., using potassium hydroxide) to open the lactone ring and form the potassium salt of DKG tandfonline.comnih.gov. The product is typically precipitated from the solution using a solvent like cold ethanol tandfonline.comnih.gov.
More advanced methods have been developed, particularly for larger-scale production. Microbial fermentation has emerged as an efficient and sustainable alternative. Specific strains of bacteria, such as Corynebacterium and genetically modified Erwinia herbicola, can convert substrates like L-sorbose or D-sorbitol into 2-keto-L-gulonic acid, a closely related intermediate in vitamin C synthesis, through specific enzymatic pathways evitachem.comnih.govgoogle.com. This demonstrates the potential of biotechnological routes in producing intermediates of ascorbic acid metabolism.
| Synthesis Method | Description | Key Reagents/Organisms |
| Chemical Oxidation & Hydrolysis | Two-step chemical process: oxidation of L-ascorbic acid to dehydroascorbic acid (DHA), followed by alkaline hydrolysis of DHA to DKG. | Potassium periodate, Potassium hydroxide (B78521), Ethanol |
| Microbial Fermentation | Use of microorganisms to convert a starting substrate (e.g., L-sorbose, D-sorbitol) into a DKG precursor through enzymatic reactions. | Corynebacterium species, Erwinia herbicola |
Analytical Approaches: Historically, the determination of DKG was often part of methods designed to measure total vitamin C content. A classic approach involved reacting DKG with 2,4-dinitrophenylhydrazine (B122626) to produce a colored osazone derivative, which could then be quantified photometrically d-nb.infonih.gov. However, these early colorimetric methods often suffered from a lack of specificity d-nb.info.
The development of chromatographic techniques marked a significant leap forward in the specific and sensitive analysis of DKG. Thin-layer chromatography (TLC) was used to separate the osazone of diketogulonic acid from other interfering substances, allowing for more accurate photometric measurement tandfonline.comd-nb.info. The advent of High-Performance Liquid Chromatography (HPLC) provided a powerful tool for separating ascorbic acid, dehydroascorbic acid, and diketogulonic acid directly in complex biological samples, often using UV detection nih.govnih.gov. More recently, the coupling of HPLC with mass spectrometry (LC-MS/MS) has offered even greater sensitivity and specificity, allowing for the detection of very low levels of DKG and its metabolites researchgate.netnih.gov. Spectroscopic methods, including infrared (IR) spectroscopy, have also been employed to study the conversion of DHA to DKG and to characterize the molecule's structure c-vitamine.de. These advanced analytical tools continue to be crucial for elucidating the precise roles and pathways of DKG in biological and food systems nih.gov.
Emerging Research Frontiers and Future Directions for Diketogulonic Acid Potassium
Further Elucidation of Reactive Oxygen Species Interactions and Diagnostic Product Signatures
Diketogulonic acid (DKG), a key intermediate in the degradation of Vitamin C, actively participates in the quenching of various reactive oxygen species (ROS), a function with significant implications for cellular homeostasis and stress responses. The interaction between DKG and different ROS—such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•−), hydroxyl radicals (•OH), and singlet oxygen (¹O₂)—results in a unique profile of oxidation products. nih.govnih.govnih.gov This differential reactivity forms the basis of "reaction-product 'fingerprints'," which can serve as diagnostic signatures to identify the specific ROS prevalent in a biological system. nih.govnih.govnih.gov
Research has shown that DKG is more readily oxidized by singlet oxygen compared to dehydroascorbic acid (DHA), another Vitamin C derivative, which is more susceptible to hydrogen peroxide and superoxide. nih.govnih.gov The oxidative decarboxylation of DKG by H₂O₂, Fenton mixtures (which generate hydroxyl radicals), and ¹O₂ leads to the formation of 2-oxo-l-threo-pentonate (OTP). nih.gov In contrast, superoxide produces negligible amounts of OTP from DKG. Prolonged exposure to H₂O₂ can further decarboxylate OTP to threonate. nih.gov
These distinct degradation pathways underscore the potential for DKG and its metabolites to act as signals that enable organisms to mount appropriate responses to diverse oxidative stresses. nih.gov The analysis of these product "fingerprints" presents a valuable analytical tool for in vivo studies to discern which ROS are active during specific physiological or pathological states. nih.gov
Table 1: Reactivity of Diketogulonic Acid (DKG) with Different Reactive Oxygen Species (ROS) and Key Products
| Reactive Oxygen Species (ROS) | Major Reaction with DKG | Key Degradation Products | Diagnostic Signature Potential |
| Hydrogen Peroxide (H₂O₂) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP), Threonate | High |
| Superoxide (O₂•−) | Negligible reaction | - | Low |
| Hydroxyl Radical (•OH) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP) | High |
| Singlet Oxygen (¹O₂) | Oxidative decarboxylation | 2-oxo-l-threo-pentonate (OTP) | High |
Comprehensive Characterization of Novel Degradation By-products and Their Unexplored Biochemical Activities
The degradation of DKG gives rise to a variety of by-products, some of which are well-characterized, while others remain largely unexplored in terms of their biochemical activities. Beyond the primary oxidation products like OTP and threonate, the intricate cascade of DKG degradation can yield other molecules with potential biological relevance. nih.govnih.gov
For instance, traces of 4-O-oxalyl-l-threonate (4-OxT) have been detected following the oxidation of DKG by H₂O₂, Fenton mixtures, or ¹O₂. nih.gov While 4-OxT is a known catabolite of DHA, its formation from DKG, albeit minor, suggests a more complex degradation network than previously understood. The biochemical implications of these minor by-products are yet to be fully elucidated.
Further research is necessary to isolate and characterize these and other novel degradation by-products. Understanding their chemical structures and assessing their biochemical activities is a critical frontier. This includes investigating their potential roles as signaling molecules, their interactions with cellular components, and their ultimate metabolic fate. Such studies will provide a more complete picture of the downstream effects of Vitamin C degradation and DKG metabolism.
Advanced Mechanistic Studies of Diketogulonic Acid Involvement in Biochemical Glycation Processes
Diketogulonic acid is implicated in the non-enzymatic glycation of proteins, a process that leads to the formation of advanced glycation end products (AGEs). mdpi.comnih.govnih.govnih.govmdpi.comnih.govresearchgate.netmdpi.comsprucespa.comresearchgate.net AGEs are associated with the pathophysiology of aging and various chronic diseases. The high reactivity of the carbonyl groups in DKG makes it a potent precursor for AGE formation. researchgate.net
Mechanistic studies are focused on understanding the precise chemical reactions through which DKG modifies proteins. This involves identifying the specific amino acid residues that are most susceptible to DKG-mediated glycation and characterizing the structure of the resulting AGEs. The accumulation of DKG-derived AGEs can alter the structure and function of proteins, leading to cellular dysfunction. mdpi.commdpi.com
Future research in this area will likely involve advanced spectroscopic and mass spectrometric techniques to map the sites of DKG-induced protein modification and to identify the full spectrum of DKG-derived AGEs. A deeper understanding of these glycation processes at a molecular level is crucial for elucidating the role of DKG in age-related cellular damage and disease.
Development of Advanced Methodologies for Tracing Diketogulonic Acid Pathways in Complex Biological Systems
Tracing the metabolic fate of DKG in complex biological systems requires sophisticated analytical techniques. The development of advanced methodologies is essential for understanding its transport, metabolism, and sites of action. Isotopic labeling is a powerful tool for this purpose. nih.govisotope.comscience.govnih.gov By introducing isotopically labeled DKG (e.g., with ¹³C or ²H) into cells or organisms, researchers can track its conversion into various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a particularly valuable method for separating and identifying DKG and its downstream products in biological matrices such as plasma, tissues, and cell lysates. mdpi.comnih.govresearchgate.netdntb.gov.uamdpi.com Furthermore, advanced imaging techniques, potentially adapted from methods used for other metabolic probes, could provide spatial information on the distribution of DKG and its metabolites within tissues and cells. mdpi.comnih.govresearchgate.netdntb.gov.ua
Future advancements in this field will likely focus on improving the sensitivity and specificity of these detection methods, as well as developing novel probes and imaging agents to visualize DKG dynamics in real-time in living systems.
Exploration of Diketogulonic Acid and its Metabolites in Fundamental Biomarker Research (excluding clinical diagnostic applications)
In the realm of fundamental biomarker research, DKG and its metabolites hold promise as indicators of oxidative stress and metabolic dysregulation, independent of specific clinical diagnostic applications. nih.govmdpi.comscience.govnih.govnih.govbiorxiv.orgresearchgate.net The formation of DKG is an irreversible step in the degradation of Vitamin C, a crucial antioxidant. nih.gov Therefore, elevated levels of DKG in biological samples could serve as a fundamental biomarker of increased oxidative pressure and a depleted antioxidant capacity.
The unique "fingerprints" of DKG degradation products resulting from interactions with specific ROS offer a more nuanced approach to biomarker discovery. nih.gov For example, the presence of OTP could indicate oxidative damage mediated by H₂O₂, hydroxyl radicals, or singlet oxygen. By analyzing the profile of DKG metabolites, researchers can gain insights into the specific types of oxidative stress occurring in a biological system under various experimental conditions.
This area of research is focused on establishing the utility of DKG and its derivatives as robust biomarkers in preclinical studies and basic research to understand the mechanisms of oxidative damage in various biological models.
Rational Design and Synthesis of Diketogulonic Acid Analogues for Probing Specific Biochemical Mechanisms
The rational design and synthesis of analogues of DKG represent a sophisticated approach to dissecting its specific biochemical roles. While research on DKG analogues is still in its nascent stages, the principles of designing chemical probes and analogues of similar molecules, such as ascorbic acid, can be applied. nih.govnih.govmdpi.comresearchgate.netgrantome.com
The synthesis of DKG analogues could involve modifications at various positions of the molecule to alter its reactivity, stability, or ability to interact with specific cellular targets. For example, replacing a hydroxyl group with a fluorine atom could create a non-metabolizable analogue that can be used to block certain enzymatic pathways. grantome.com Fluorescently tagged DKG analogues could be synthesized to visualize its uptake and subcellular localization. nih.gov
These rationally designed probes would be invaluable tools for:
Identifying and characterizing proteins that bind to DKG.
Elucidating the enzymatic pathways involved in DKG metabolism.
Investigating the specific contribution of DKG to glycation reactions.
The development of a toolbox of DKG analogues will significantly enhance our ability to probe its multifaceted biochemical functions with high precision.
Optimization of Fermentation Processes for Diketogulonic Acid Production in Research-Oriented Contexts
For research purposes, a reliable and optimized supply of DKG is essential. Fermentation-based production offers a scalable and cost-effective method for this. While industrial production often focuses on 2-keto-L-gulonic acid (2-KGA), a precursor to Vitamin C, the methodologies can be adapted for DKG production on a laboratory scale. semanticscholar.orgnih.govresearchgate.netnih.govmdpi.comencyclopedia.pub
Strain Selection and Engineering: Strains of Gluconobacter oxydans are commonly used for the oxidation of sorbose to produce intermediates in the Vitamin C synthesis pathway. nih.govsemanticscholar.orgnih.govencyclopedia.pubfrontiersin.orgresearchgate.net Genetic engineering of these or other suitable microorganisms could be employed to enhance the specific conversion to DKG.
Mixed-Culture Fermentation: In some cases, mixed cultures of bacteria, such as Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium, are used to improve the efficiency of the conversion process. researchgate.netnih.govmdpi.comencyclopedia.pub The companion bacterium can provide essential growth factors for the producing strain.
Optimization of Fermentation Conditions: Key parameters for optimization in a research setting include the composition of the culture medium, pH, temperature, and aeration. For instance, in the production of a related compound, 5-keto-D-gluconic acid, controlling pH and dissolved oxygen levels in a bioreactor significantly increased the yield. nih.gov
Downstream Processing: The development of efficient methods for the extraction and purification of DKG from the fermentation broth is crucial for obtaining a high-purity product for research applications.
Table 2: Factors for Optimization of Diketogulonic Acid Fermentation for Research
| Factor | Key Considerations |
| Microbial Strain | Selection of a high-yield producing strain (e.g., Gluconobacter oxydans). Potential for genetic modification to enhance DKG production. |
| Culture Type | Single-strain vs. mixed-culture fermentation to improve growth and productivity. |
| Medium Composition | Carbon source, nitrogen source, minerals, and growth factors. |
| Process Parameters | pH, temperature, dissolved oxygen, agitation speed. |
| Downstream Processing | Extraction, purification, and characterization of the final product. |
Q & A
Q. What analytical methods are commonly employed to quantify diketogulonic acid (DKA) in biological matrices?
The 2,4-dinitrophenylhydrazine (DNPH) method is widely used. This involves oxidizing ascorbic acid (AA) to dehydroascorbic acid (DHA), which further degrades to DKA under acidic conditions. DNPH reacts with DKA to form a colored bis-2,4-dinitrophenylhydrazone complex, measurable via spectrophotometry at 520 nm . Challenges include interference from amino acids and thiosulfates, necessitating sample pre-treatment to isolate DKA .
Q. How do storage conditions influence the stability of ascorbic acid and its conversion to DKA?
Temperature and oxidative environments critically affect degradation pathways. Freezing at ≤0°F preserves AA, while higher temperatures accelerate its irreversible oxidation to DKA via DHA. In fresh plant tissues, DKA levels are low but increase significantly during prolonged storage or thermal processing due to enzymatic and non-enzymatic oxidation .
Q. What role does DKA play in oxidative stress studies?
DKA is a terminal oxidation product of AA, lacking antioxidant activity. Its accumulation reflects oxidative damage in biological systems, such as in diabetes, where plasma DKA levels correlate with glycation end-products and redox imbalance . However, excessive AA in the presence of metal ions (e.g., Fe³⁺, Cu²⁺) can paradoxically act as a pro-oxidant, accelerating DKA formation .
Advanced Research Questions
Q. What structural and kinetic insights explain DKA’s stability in aqueous solutions?
Potentiometric and conductometric studies reveal that DKA exists predominantly in an enol form in water, with dissociation constants pKa3 ≈ 3.0 (-COOH) and pKa4 ≈ 9.0 (-OH enol). Kinetic models using numerical algorithms (e.g., EQSOL) confirm DKA as the primary product of DHA hydrolysis, with degradation rates pH-dependent and irreversible .
Q. How can researchers differentiate DKA from its precursors in complex matrices?
Advanced techniques like electrospray ionization mass spectrometry (ESI/MS) and high-performance liquid chromatography (HPLC) coupled with UV detection are critical. ESI/MS identifies DKA-specific fragmentation patterns, while HPLC separates DKA from AA and DHA based on retention times . Method validation requires spiking samples with pure DKA standards to confirm recovery rates .
Q. What interactions occur between DKA and metal ions in biochemical systems?
DKA forms stable complexes with transition metals like vanadium (V). Structural models propose chelation via carboxyl and enolic hydroxyl groups, altering redox behavior. For example, DKA reduces V(V) to V(IV) under physiological pH, influencing metal toxicity and detoxification pathways .
Q. How do pH and enzymatic activity modulate the AA → DHA → DKA degradation pathway?
Acidic conditions favor non-enzymatic oxidation of AA to DHA, while neutral to alkaline pH accelerates DHA hydrolysis to DKA. Enzymes like ascorbate oxidase catalyze AA oxidation, but DKA formation is predominantly non-enzymatic. In vitro studies using controlled pH buffers (e.g., sodium acetate, pH 4.0) isolate these steps for kinetic analysis .
Methodological Considerations
- Sample Preparation : Use TCEP or DTT to reduce disulfide bonds in biological samples, preventing interference during DNPH assays .
- Spectrophotometric Calibration : Include DKA-specific calibration curves to avoid overestimation from DHA cross-reactivity .
- Metal Chelation : Add EDTA to buffers to inhibit metal-catalyzed AA oxidation during stability studies .
Key Challenges in DKA Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
